2-(3-Fluoro-2-nitrophenyl)acetonitrile chemical properties
2-(3-Fluoro-2-nitrophenyl)acetonitrile chemical properties
An In-depth Technical Guide to 2-(3-Fluoro-2-nitrophenyl)acetonitrile: Properties, Synthesis, and Handling
Introduction
2-(3-Fluoro-2-nitrophenyl)acetonitrile is a substituted aromatic nitrile that serves as a highly valuable intermediate in organic synthesis. Its trifunctional nature—possessing a nitrile, a nitro group, and a fluorine atom on a phenyl ring—offers multiple reaction sites for chemical modification. This strategic arrangement of functional groups makes it a key building block for the synthesis of complex heterocyclic compounds and novel pharmaceutical candidates. The electron-withdrawing properties of the nitro and fluoro groups significantly influence the reactivity of the aromatic ring and the adjacent benzylic position, providing a unique chemical profile for researchers in drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, synthetic routes, reactivity, and safe handling protocols.
Physicochemical and Spectroscopic Properties
The fundamental properties of 2-(3-Fluoro-2-nitrophenyl)acetonitrile are summarized below. These identifiers and characteristics are essential for substance verification and experimental design.
Chemical Identifiers and Physical Data
| Property | Value | Source |
| IUPAC Name | 2-(3-Fluoro-2-nitrophenyl)acetonitrile | - |
| CAS Number | 105003-88-1 | [1] |
| Molecular Formula | C₈H₅FN₂O₂ | [1] |
| Molecular Weight | 180.14 g/mol | - |
| Physical Form | Solid | [1] |
| Melting Point | 72-73 °C | [2] |
| InChI | 1S/C8H5FN2O2/c9-7-3-1-2-6(4-5-10)8(7)11(12)13/h1-3H,4H2 | [1] |
| InChIKey | LWLBXNKHOMUBAF-UHFFFAOYSA-N | [1] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of the compound. The key structural features give rise to characteristic signals.
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¹H NMR: A patent for the synthesis of this molecule reports the following proton NMR signals: δ 3.99 (s, 2H), 7.40-7.80 (m, 3H)[2].
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Expert Interpretation: The singlet at 3.99 ppm corresponds to the two protons of the methylene (-CH₂-) group. Their equivalence results in a singlet. The multiplet between 7.40 and 7.80 ppm represents the three protons on the aromatic ring. The complex splitting pattern is due to coupling with each other and with the fluorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands.
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C≡N (Nitrile) stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹.
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C-NO₂ (Nitro) asymmetric stretch: A strong peak around 1520-1560 cm⁻¹.
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C-NO₂ (Nitro) symmetric stretch: A strong peak around 1345-1385 cm⁻¹.
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C-F (Aryl-Fluorine) stretch: A strong peak in the 1100-1250 cm⁻¹ region.
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Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 180. The fragmentation pattern would likely involve the loss of the nitro group (-NO₂) and the cyano group (-CN).
Synthesis and Manufacturing
The synthesis of 2-(3-Fluoro-2-nitrophenyl)acetonitrile can be approached through several strategic pathways. The choice of method depends on the availability of starting materials, scalability, and desired purity. Below are two field-proven synthetic strategies.
Route A: Benzylic Cyanation via a Toluene Intermediate
This classic approach involves the synthesis of a substituted toluene precursor, followed by activation of the benzylic position and subsequent nucleophilic substitution with a cyanide source. This multi-step process offers robust control at each stage.
Step-by-Step Protocol (Route A):
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Nitration of o-Fluorotoluene:
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Rationale: The initial step involves introducing the nitro group onto the o-fluorotoluene ring. The fluorine atom is an ortho-, para-director, but the steric hindrance of the methyl group favors nitration at the adjacent positions.
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Procedure: In a reactor cooled to 20-35°C, slowly add a nitrating mixture (sulfuric acid and nitric acid) to o-fluorotoluene with vigorous stirring[3]. The reaction is exothermic and requires careful temperature control to prevent over-nitration. After the addition is complete, the mixture is stirred until the reaction is complete (monitored by GC or TLC). The product mixture, containing 3-fluoro-2-nitrotoluene and other isomers, is then worked up by washing with water and neutralizing with a base before purification by vacuum distillation[3].
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Benzylic Bromination:
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Rationale: To introduce the cyanide group, the methyl group must first be functionalized into a good leaving group. Free-radical bromination using N-bromosuccinimide (NBS) is a highly selective method for this transformation.
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Procedure: Dissolve the purified 3-fluoro-2-nitrotoluene in a non-polar solvent like carbon tetrachloride. Add NBS and a radical initiator such as azobisisobutyronitrile (AIBN). Heat the mixture to reflux under illumination with a sunlamp to initiate the reaction. The reaction progress is monitored by observing the consumption of NBS (which is denser than the solvent and will sink). Upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield the crude 2-(bromomethyl)-1-fluoro-3-nitrobenzene.
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Nucleophilic Substitution (Cyanation):
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Rationale: The final step involves the displacement of the bromide with a cyanide anion. This is a standard SN2 reaction.
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Procedure: Dissolve the crude benzyl bromide in a polar aprotic solvent like DMSO or DMF. Add sodium or potassium cyanide and heat the mixture (e.g., to 50-70°C) to facilitate the reaction. After the reaction is complete, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The final product is purified by recrystallization or column chromatography.
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Route B: Nucleophilic Aromatic Substitution (SNAr)
This elegant two-step approach utilizes a highly activated aromatic ring to directly introduce the cyano-acetic ester moiety, which is then converted to the desired acetonitrile.
Step-by-Step Protocol (Route B):
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Rationale: This method leverages the high activation provided by the nitro group and two fluorine atoms in 2,6-difluoronitrobenzene for a nucleophilic aromatic substitution (SNAr) reaction. The subsequent decarboxylation is a standard transformation. This route can offer high yields and avoids the use of radical initiators and lachrymatory benzyl bromides[2].
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Procedure:
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In a flask, combine 2,6-difluoronitrobenzene, tert-butyl cyanoacetate, and a base such as potassium carbonate in a solvent like THF[2].
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Heat the mixture to reflux and stir for several hours until the starting material is consumed[2].
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Cool the reaction, pour it into an ice-water mixture, and neutralize with acid. Extract the product with ethyl acetate[2].
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Remove the ethyl acetate to obtain the crude intermediate. Dissolve this intermediate in a high-boiling solvent like xylene and add a catalytic amount of a strong acid such as p-toluenesulfonic acid[2].
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Heat the mixture to reflux to effect the decarboxylation. Upon completion, the reaction is cooled, washed with water, and the solvent is removed. The final product, 2-(3-fluoro-2-nitrophenyl)acetonitrile, is purified by recrystallization to yield a solid with a melting point of 72-73 °C[2].
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Chemical Reactivity and Synthetic Utility
The true value of 2-(3-fluoro-2-nitrophenyl)acetonitrile lies in its potential for diverse chemical transformations, making it a versatile scaffold for building more complex molecules.
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Reduction of the Nitro Group: The nitro group is readily reduced to an amine using various reagents, such as iron powder in acidic medium, catalytic hydrogenation (H₂/Pd-C), or tin(II) chloride. The resulting 2-(2-amino-3-fluorophenyl)acetonitrile is a valuable precursor for synthesizing nitrogen-containing heterocycles like indoles and quinolines, which are privileged structures in medicinal chemistry.
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Hydrolysis of the Nitrile Group: The nitrile functional group can be hydrolyzed under acidic or basic conditions to yield either a primary amide or a carboxylic acid[4]. This transformation allows for the introduction of new functionalities and peptide coupling reactions.
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Reactivity of the Methylene Bridge: The protons on the carbon atom alpha to both the aromatic ring and the nitrile group are acidic. This allows for deprotonation with a suitable base (e.g., sodium hydride, LDA) to form a carbanion, which can then act as a nucleophile in alkylation or acylation reactions. This provides a straightforward method for building complexity at the benzylic position.
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Nucleophilic Aromatic Substitution: While the fluorine atom is less activated than in the precursor used in Route B, under forcing conditions or with a suitable nucleophile, it could potentially be displaced, offering another avenue for derivatization.
Safety and Handling
While a specific safety data sheet for 2-(3-fluoro-2-nitrophenyl)acetonitrile is not widely available, a hazard assessment can be made based on its structural components: organic nitriles and nitroaromatics. The related compound, 2-nitrophenylacetonitrile, is classified as harmful if swallowed, inhaled, or in contact with skin, and it causes skin and eye irritation[4].
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GHS Hazard Classification (Anticipated):
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Personal Protective Equipment (PPE):
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Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
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Eye Protection: Use chemical safety goggles or a face shield.
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Skin and Body Protection: Wear a standard laboratory coat. Ensure good ventilation or work within a chemical fume hood.
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Handling and Storage:
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Disposal:
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Dispose of this material as hazardous waste through a licensed professional waste disposal service. Do not allow it to enter drains or the environment.
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Conclusion
2-(3-Fluoro-2-nitrophenyl)acetonitrile is a synthetically versatile molecule with significant potential as an intermediate in the development of new chemical entities. Its well-defined physicochemical properties and the multiple reactive sites it contains allow for a broad range of chemical transformations. The synthetic routes outlined in this guide are robust and scalable, providing reliable access to this important building block. By understanding its reactivity and adhering to strict safety protocols, researchers can effectively leverage this compound to advance projects in medicinal chemistry, agrochemicals, and materials science.
References
- Vertex AI Search. (2025). SAFETY DATA SHEET.
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PubChem. 2-Nitrophenylacetonitrile (CID 11888). National Center for Biotechnology Information. Retrieved from [Link]
- Ted Pella, Inc. (2017). Safety Data Sheet: Acetonitrile.
- MySkinRecipes. 3-Fluoro-2-nitrotoluene.
- García, M. V., et al. (2023). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. Journal of Applied Toxicology.
- Google Patents. (CN101177400A) Method for producing 2-fluorin-3-nitrotoluene.
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European Patent Office. (EP3594199A1) Crystalline 2-fluoro-3-nitrotoluene and process for the preparation thereof. Retrieved from [Link]
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR)
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PrepChem.com. Synthesis of 2-nitrophenylacetonitrile. Retrieved from [Link]
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Capot Chemical Co., Ltd. (2019). MSDS of (2-Fluoro-5-nitro-phenyl)-acetonitrile. Retrieved from [Link]
- Google Patents. (CN101219967B) The preparation method of 2-nitro substituted phenylacetonitrile compounds.
- American Chemical Society. (2022).
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ChemSynthesis. (2-chloro-3-nitrophenyl)acetonitrile. Retrieved from [Link]
- Google Patents. (CN1305988A) Process for preparing p-nitrophenyl acetonitrile by directional nitrification.
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WIPO Patentscope. (CN113024384) Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]
Sources
- 1. 2-(3-Fluoro-2-nitrophenyl)acetonitrile | 105003-88-1 [sigmaaldrich.com]
- 2. CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds - Google Patents [patents.google.com]
- 3. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents [patents.google.com]
- 4. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
